2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl-
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Overview
Description
3-(2,4-DICHLOROPHENYL)-5-ETHYL-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolo[3,4-d]isoxazole core, which is a fused ring system combining pyrrole and isoxazole rings. The presence of dichlorophenyl and phenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLOROPHENYL)-5-ETHYL-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrrolo[3,4-d]isoxazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DICHLOROPHENYL)-5-ETHYL-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
3-(2,4-DICHLOROPHENYL)-5-ETHYL-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2,4-DICHLOROPHENYL)-5-ETHYL-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of dichlorophenyl and phenyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride: Shares a similar isoxazole core but differs in the substitution pattern and functional groups.
Hydrazine-coupled pyrazole derivatives: Possess similar pharmacological properties but differ in their core structure and substituents.
Uniqueness
3-(2,4-DICHLOROPHENYL)-5-ETHYL-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE is unique due to its specific substitution pattern and the combination of pyrrolo[3,4-d]isoxazole core with dichlorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-ethyl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-22-18(24)15-16(13-9-8-11(20)10-14(13)21)23(26-17(15)19(22)25)12-6-4-3-5-7-12/h3-10,15-17H,2H2,1H3 |
InChI Key |
KGNXBHGLNZOQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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